2-bromo-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridin-4-one is a heterocyclic compound with significant interest in medicinal chemistry and organic synthesis. This compound belongs to the thiazolo[4,5-c]pyridine class, characterized by a fused thiazole and pyridine ring system. Its molecular formula is , and it has a molar mass of approximately 233.13 g/mol. The compound is recognized for its potential applications in pharmaceuticals, particularly as an intermediate in the synthesis of anticoagulant agents.
The compound is cataloged under the Chemical Abstracts Service number 143150-92-9 and appears in various scientific literature and patent filings related to drug synthesis and development. It is often studied in the context of developing new therapeutic agents targeting coagulation factors.
2-bromo-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridin-4-one can be classified as:
The synthesis of 2-bromo-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridin-4-one can be achieved through several methods. One common approach involves the bromination of 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine using bromine in the presence of a suitable solvent under alkaline conditions. This method allows for selective bromination at the 2-position of the thiazolo-pyridine framework.
The molecular structure of 2-bromo-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridin-4-one features a fused ring system that incorporates both sulfur and nitrogen atoms.
2-bromo-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridin-4-one can participate in various chemical reactions typical of halogenated heterocycles:
Reactions are typically performed under controlled conditions to maximize yield and minimize side products. The choice of solvent and reaction temperature is crucial for optimizing reaction kinetics.
The mechanism of action for compounds like 2-bromo-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridin-4-one often involves interaction with biological targets such as enzymes or receptors involved in coagulation pathways.
Research indicates that derivatives of thiazolo-pyridines exhibit inhibitory effects on activated coagulation factor X (Xa), which is pivotal in thrombus formation. The exact binding mechanism typically involves hydrogen bonding and hydrophobic interactions with the active site of the enzyme.
2-bromo-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridin-4-one has notable applications in scientific research:
This compound exemplifies the intersection of synthetic organic chemistry and medicinal applications, highlighting its relevance in ongoing pharmaceutical research efforts.
The construction of the bicyclic thiazolo[4,5-c]pyridine framework typically initiates with cyclocondensation reactions between appropriately substituted heterocyclic precursors. A robust approach involves the reaction of tetrahydropyrimidine-2-thione with α-brominated carbonyl compounds under visible light irradiation, which facilitates regioselective ring formation. This method leverages in situ generation of α-bromo-1,3-diketones using N-bromosuccinimide (NBS), followed by nucleophilic attack from the thione component. The visible light activation (e.g., 450 nm blue LEDs) enhances reaction efficiency by promoting radical intermediates, achieving completion within 15–20 minutes in ethanol/water (4:1) solvent systems. This regioselectivity exclusively yields the 2-aroyl-3-methyl-6,7-dihydro-5H-thiazolo[3,2-a]pyrimidine intermediate, confirmed via 2D-NMR ([1H-13C] HMBC) spectroscopy .
An alternative pathway employs bromination-cyclization sequences starting from 4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine precursors. For example, electrophilic bromination at the C2 position using molecular bromine or NBS in dichloromethane generates the target bromo-substituted derivative. Subsequent hydrolysis under acidic conditions (e.g., hydrochloric acid) yields the crystalline hydrochloride salt of the title compound, as documented in PubChem records (CID 137935485). This method necessitates rigorous control of stoichiometry (1:1 molar ratio of substrate to brominating agent) to prevent dibromination byproducts [1] [8].
Table 1: Key Multi-Step Synthetic Routes
Starting Materials | Reaction Conditions | Key Intermediate | Final Product Yield |
---|---|---|---|
Tetrahydropyrimidine-2-thione + NBS | Visible light, EtOH:H₂O (4:1), 20 min | 2-Aroyl-3-methyl-6,7-dihydro-5H-thiazolo[3,2-a]pyrimidine | 85–92% |
4,5,6,7-Tetrahydrothiazolo[4,5-c]pyridine | NBS, DCM, 0°C to RT, 2 h | 2-Bromo-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine | 75–80% |
Microwave irradiation significantly accelerates the synthesis of thiazolo-pyridine cores through dielectric heating, which enhances molecular collisions and reduces activation barriers. A validated protocol involves a catalyst-free, one-pot cyclization of 2-aminothiadiazole, substituted benzaldehydes, and ethyl acetoacetate in acetic acid under microwave conditions (150–200 W, 80–120°C). This approach achieves reaction completion in 8–12 minutes compared to 36 hours under conventional heating, with yields exceeding 90%. The solvent-free in situ bromination step (using NBS in a mortar/pestle) preceding cyclization eliminates the need for isolating unstable α-bromoketones, enhancing atom economy [3] [6].
Critical parameters include:
Table 2: Microwave Optimization for Thiazolo-Pyridine Synthesis
Microwave Power (W) | Temperature (°C) | Time (min) | Yield (%) | Byproduct Formation |
---|---|---|---|---|
100 | 80 | 20 | 65 | Moderate |
150 | 100 | 12 | 92 | Negligible |
200 | 120 | 8 | 88 | Significant |
The bromo substituent at C2 of the thiazolo[4,5-c]pyridine scaffold serves as a versatile handle for palladium- or copper-catalyzed cross-coupling. A prominent example is the cyanation of 2-bromo-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine using copper(I) cyanide (CuCN) in N-methylpyrrolidone (NMP) at 160–180°C. This reaction proceeds via an oxidative addition-reductive elimination mechanism, affording 2-cyano derivatives in >85% yield. Catalyst loading (5–10 mol% Pd(PPh₃)₄ or CuI) and ligand selection (e.g., XPhos for Buchwald-Hartwig amination) critically influence functional group tolerance [2].
Notably, the electrophilicity of the C–Br bond is enhanced by the electron-deficient thiazole ring, enabling arylations and alkynylations under mild conditions. For instance, Sonogashira coupling with terminal alkynes uses PdCl₂(PPh₃)₂/CuI catalysts in triethylamine, yielding 2-alkynylthiazolopyridines—key intermediates for kinase inhibitors.
Table 3: Metal-Catalyzed Functionalization of 2-Bromo-Thiazolopyridine
Reaction Type | Catalyst System | Conditions | Product | Yield (%) |
---|---|---|---|---|
Cyanation | CuCN, NMP | 160°C, 6 h | 2-Cyano-thiazolopyridine | 85–90 |
Sonogashira | PdCl₂(PPh₃)₂, CuI, Et₃N | 80°C, 3 h | 2-Alkynyl-thiazolopyridine | 78–83 |
Buchwald-Hartwig | Pd₂(dba)₃/XPhos, Cs₂CO₃ | Toluene, 100°C, 12 h | 2-Amino-thiazolopyridine | 70–75 |
Solvent polarity and Brønsted/Lewis acid catalysts govern the kinetics and thermodynamics of ring-closing reactions. For bromocyclizations, aprotic polar solvents like dimethylformamide (DMF) or acetonitrile favor intramolecular S-alkylation by stabilizing the transition state through dipole interactions. Conversely, protic solvents (e.g., ethanol) accelerate acid-catalyzed dehydrations but may promote hydrolytic byproducts. Studies show that DMF with NBS achieves near-quantitative bromination at C2 due to enhanced solvation of the bromide leaving group [6].
Catalyst screening reveals that acetic acid outperforms mineral acids (HCl, H₂SO₄) in cyclodehydration steps, minimizing salt formation. Sodium acetate (2 equiv) as a mild base in ethanol/water mixtures improves yields to >90% by facilitating enolization of 1,3-dicarbonyl precursors. Additionally, microwave-catalyst synergy reduces energy input by 50% compared to oil-bath heating [3] .
Table 4: Solvent and Catalyst Impact on Ring Formation
Solvent | Catalyst (10 mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|---|
DMF | None | 80 | 2 | 95 |
Ethanol | Acetic acid | 78 | 1.5 | 88 |
Ethanol:H₂O (4:1) | Sodium acetate | 85 | 1 | 92 |
Acetonitrile | HCl | 82 | 3 | 70 |
CAS No.: 14392-02-0
CAS No.: 13497-85-3
CAS No.: 3530-53-8
CAS No.: 145563-68-4
CAS No.: 35589-37-8
CAS No.: 3459-94-7